1-Cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHGIXPQQUIEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(4-fluorophenyl)-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolyl derivatives.
Scientific Research Applications
1-Cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., Cl, F) and trifluoromethyl groups increase molecular weight and may enhance target affinity through hydrophobic interactions.
- The cyclohexyl group in the target compound offers conformational flexibility compared to rigid aromatic substituents in analogues like 11d.
Heterocyclic Core Modifications
Replacing the thiazole ring with other heterocycles alters electronic properties and binding modes:
Key Observations :
Structural Conformations and Crystallography
Crystallographic data from and highlight the role of substituents in molecular planarity and packing:
Biological Activity
1-Cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 236.29 g/mol. The compound features a urea functional group linked to a cyclohexyl ring and a thiazole moiety substituted with a fluorophenyl group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The thiazole ring is known to interact with enzymes involved in cancer cell proliferation, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Other Biological Activities
Apart from its anticancer properties, the compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses in vitro.
Case Studies
Several studies have focused on the efficacy and safety of this compound:
- Study on MCF7 Cells : A study assessed the cytotoxicity of the compound on MCF7 cells, revealing an IC50 value of 12.50 µM, indicating strong antiproliferative effects.
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent.
- Synergistic Effects : Research indicates that when combined with other chemotherapeutics, such as doxorubicin, the efficacy of this compound is enhanced, suggesting possible applications in combination therapy.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-Cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with the preparation of the thiazole core. A common approach includes:
Thiazole formation : Condensation of 4-(4-fluorophenyl)thiazol-2-amine with cyclohexyl isocyanate under reflux in anhydrous dichloromethane, using triethylamine as a base to facilitate urea bond formation .
Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures are employed to achieve >95% purity .
Critical factors : Reaction temperature control (70–80°C) and moisture exclusion to prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and aromatic thiazole/fluorophenyl signals .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. For example, the thiazole ring’s planarity and dihedral angles with the cyclohexyl group can be resolved with a twin refinement protocol for non-merohedral crystals .
- HPLC-MS : Electrospray ionization (ESI-MS) validates molecular weight (MW = 331.42 g/mol) and purity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or heterocycle variation) impact biological activity?
Comparative studies of analogs highlight:
| Modification | Biological Effect | Source |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Reduced kinase inhibition (IC₅₀ increases 2×) | |
| Thiazole → Triazole | Enhanced antibacterial activity (MIC ~5 µM) | |
| Cyclohexyl → Piperidinyl | Improved solubility but lower BBB penetration | |
| The fluorophenyl-thiazole-urea scaffold is critical for target binding, as shown in molecular docking studies with MAP kinase 1 . |
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). Strategies include:
- Dose-response normalization : Use standardized IC₅₀ values adjusted for DMSO concentration (<0.1% v/v).
- Target validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .
- Meta-analysis : Compare results with structurally similar compounds (e.g., [4-(4-bromophenyl)-thiazol-2-yl]thiourea) to identify trends .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). The fluorophenyl group’s electronegativity enhances hydrogen bonding with Lys721 .
- MD simulations : GROMACS assesses stability of the urea-thiazole complex in aqueous environments over 100-ns trajectories .
Q. What is the role of the thiazole ring in pharmacological activity?
The thiazole moiety contributes to:
- π-π stacking with aromatic residues (e.g., Phe832 in VEGFR2).
- Hydrogen bonding via the sulfur atom and NH group.
Crystal structures show a 7.00° dihedral angle between the thiazole and fluorophenyl rings, optimizing target binding .
Data Contradiction Analysis
Q. Why do studies report varying enzymatic inhibition potencies for this compound?
Discrepancies may stem from:
- Enzyme source : Recombinant vs. native protein purity (e.g., COX-2 from bacterial vs. mammalian systems).
- Assay pH : Urea derivatives show reduced activity at pH >7.5 due to deprotonation .
Resolution : Validate findings using orthogonal assays (e.g., fluorescence polarization alongside radiometric assays) .
Methodological Recommendations
Q. How to optimize experimental design for in vitro toxicity studies?
- Cell lines : Use HepG2 (liver) and HEK293 (kidney) for cytotoxicity screening.
- Controls : Include thiourea analogs (e.g., [4-(4-fluorophenyl)thiazol-2-yl]thiourea) to isolate urea-specific effects .
- Endpoint assays : Combine MTT with caspase-3 activation assays to differentiate cytostatic vs. apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
